Cas no 838-07-3 (5-Methyl-2'-deoxycytidine)

5-Methyl-2'-deoxycytidine structure
5-Methyl-2'-deoxycytidine structure
Product Name:5-Methyl-2'-deoxycytidine
CAS-Nr.:838-07-3
MF:C10H15N3O4
MW:241.243802309036
MDL:MFCD00006549
CID:40049
PubChem ID:440055
Update Time:2025-10-29

5-Methyl-2'-deoxycytidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
    • 2-deoxy-5-methylcytidine
    • 2'-Deoxy-5-methylcytidine
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
    • 5-Methyl-2’-deoxy Cy
    • 5-Methyl-2’-deoxy Cytidine
    • 5-Methyl-2'-deoxycytidine
    • 5-Methyl-2'-deoxycytidine 5'-Triphosphate Sodium Salt Solution
    • 1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine
    • 5-mdC
    • 5-Methyldeoxycytidine
    • CYTIDINE, 2'-DEOXY-5-METHYL-
    • B200GV71QM
    • 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one
    • 2′-Deoxy-5-methylcytidine (ACI)
    • 2′-Deoxy-5′-methylcytidine
    • 5-Methyl-2′-deoxycytidine
    • MDL: MFCD00006549
    • Inchi: 1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
    • InChI-Schlüssel: LUCHPKXVUGJYGU-XLPZGREQSA-N
    • Lächelt: O=C1N=C(N)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
    • BRN: 0024189

Berechnete Eigenschaften

  • Genaue Masse: 241.10600
  • Monoisotopenmasse: 241.106
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 393
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topologische Polaroberfläche: 108
  • Oberflächenladung: 0
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.64
  • Schmelzpunkt: 193°C(lit.)
  • Siedepunkt: 492.8℃ at 760 mmHg
  • Flammpunkt: 251.9 °C
  • Brechungsindex: 44 ° (C=1.4, H2O)
  • Wasserteilungskoeffizient: Soluble in water.
  • PSA: 110.60000
  • LogP: -0.64420
  • Löslichkeit: Nicht bestimmt

5-Methyl-2'-deoxycytidine Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280;P305+P351+P338
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26; S36
  • RTECS:HA3860000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:2-8 °C
  • Risikophrasen:R36/37/38

5-Methyl-2'-deoxycytidine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

5-Methyl-2'-deoxycytidine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-W012078-10mM*1mLinDMSO
5-Methyl-2'-deoxycytidine
838-07-3 99.85%
10mM*1mLinDMSO
¥550 2023-07-26
MedChemExpress
HY-W012078-100mg
5-Methyl-2'-deoxycytidine
838-07-3 99.87%
100mg
¥150 2025-04-15
Fluorochem
093448-1g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 95%
1g
£31.00 2022-03-01
Fluorochem
093448-5g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 95%
5g
£124.00 2022-03-01
Fluorochem
093448-10g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 95%
10g
£228.00 2022-03-01
Fluorochem
093448-25g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 95%
25g
£496.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D122897-100mg
5-Methyl-2'-deoxycytidine
838-07-3 99%
100mg
¥29.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D122897-1g
5-Methyl-2'-deoxycytidine
838-07-3 99%
1g
¥114.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D122897-250mg
5-Methyl-2'-deoxycytidine
838-07-3 99%
250mg
¥44.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D122897-25g
5-Methyl-2'-deoxycytidine
838-07-3 99%
25g
¥1824.90 2023-09-03

5-Methyl-2'-deoxycytidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrroli… Solvents: Dimethylformamide ;  1 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
An efficient PyAOP-based C4-amination method for direct access of oxidized 5-methyl-2'-deoxycytidine derivatives
Zheng, Xiu-An; et al, Tetrahedron, 2018, 74(49), 7095-7101

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Alkaline phosphatase ,  Phosphodiesterase Solvents: Water
Referenz
Design of highly efficient and selective transfer reaction of nitrosyl group to dC and dmC resulting in specific deamination
Ali, Monsur; et al, Nucleosides, 2005, 24(5-7), 721-724

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
1.2 Reagents: Ammonia Solvents: Methanol
Referenz
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Acetic acid
1.2 Reagents: Phosphorus sulfide (P2S5) Solvents: Pyridine
2.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
2.2 Reagents: Ammonia Solvents: Methanol
Referenz
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  1-Methylpyrrolidine ,  Triethylamine
1.2 Reagents: Ammonia Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

5-Methyl-2'-deoxycytidine Raw materials

5-Methyl-2'-deoxycytidine Preparation Products

5-Methyl-2'-deoxycytidine Lieferanten

Amadis Chemical Company Limited
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(CAS:838-07-3)5-Methyl-2'-deoxycytidine
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Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:50
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:838-07-3)5-Methyl-2’-deoxycytidine
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NewCan Biotech Limited
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:838-07-3)5-Methyl-2'-deoxycytidine
A840657
Reinheit:99%
Menge:25g
Preis ($):262.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:838-07-3)5-Methyl-2’-deoxycytidine
LE17919
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
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